molecular formula C4H7N5O B14658024 3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one CAS No. 39214-97-6

3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one

Cat. No.: B14658024
CAS No.: 39214-97-6
M. Wt: 141.13 g/mol
InChI Key: VVRAGSLUEHFTMU-UHFFFAOYSA-N
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Description

3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one is a heterocyclic compound that has garnered significant interest in the field of organic chemistry. This compound is part of the triazine family, which is known for its diverse applications in pharmaceuticals, agriculture, and materials science. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one typically involves the condensation of hydrazine derivatives with triazine precursors. One common method involves the reaction of 2,4,6-trichloro-1,3,5-triazine with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the substitution of chlorine atoms with hydrazine groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The scalability of the synthesis makes it feasible for large-scale production, catering to the demands of various industries .

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield triazine oxides, while substitution reactions can produce a wide range of functionalized triazine derivatives .

Scientific Research Applications

3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydrazinyl-6-methyl-1,2,4-triazin-5-one
  • 4-Amino-6-phenyl-1,2,4-triazin-5-one
  • 6-Hydrazinyl-1,3,5-triazin-2-one

Uniqueness

Compared to similar compounds, 3-Hydrazinyl-2-methyl-1,2,4-triazin-5-one stands out due to its unique combination of hydrazinyl and methyl groups, which confer distinct reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

39214-97-6

Molecular Formula

C4H7N5O

Molecular Weight

141.13 g/mol

IUPAC Name

3-hydrazinyl-2-methyl-1,2,4-triazin-5-one

InChI

InChI=1S/C4H7N5O/c1-9-4(8-5)7-3(10)2-6-9/h2H,5H2,1H3,(H,7,8,10)

InChI Key

VVRAGSLUEHFTMU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=O)C=N1)NN

Origin of Product

United States

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